5-Ethynyl-2-isopropylthiazole
Description
Significance of the Thiazole (B1198619) Heterocycle in Contemporary Organic Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. numberanalytics.comnih.govslideshare.net Its unique structural and electronic properties contribute to its prevalence in a vast array of biologically active compounds. numberanalytics.comnih.gov The thiazole nucleus is an integral component of numerous natural products, including vitamin B1 (thiamine), and is found in a wide range of pharmaceuticals. slideshare.netresearchgate.net
The versatility of the thiazole ring allows for diverse chemical modifications, enabling the synthesis of derivatives with a broad spectrum of therapeutic applications. nih.gov These applications include antimicrobial, anti-inflammatory, analgesic, and anticancer activities. numberanalytics.comnih.gov The ability of the nitrogen and sulfur heteroatoms to participate in hydrogen bonding and coordinate with metal ions is crucial to the biological activity of many thiazole-containing compounds. researchgate.net Furthermore, thiazole derivatives have found applications in materials science, contributing to the development of conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com The stability of the aromatic ring, coupled with its reactivity to various synthetic transformations, solidifies the thiazole moiety as a privileged scaffold in drug discovery and materials science. nih.govrsc.org
Strategic Importance of Ethynyl (B1212043) Moieties in Chemical Synthesis and Functional Materials
The ethynyl group, consisting of a carbon-carbon triple bond, is a highly versatile and strategically important functional group in chemical synthesis. ontosight.ai Its linear geometry and high reactivity make it a valuable building block for constructing complex molecular architectures. ontosight.aisci-hub.se The carbon-carbon triple bond can participate in a wide array of chemical transformations, including cycloaddition reactions, such as the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and Sonogashira coupling reactions. rsc.orgsci-hub.sejst.go.jp These reactions are highly efficient and allow for the modular assembly of complex molecules from simpler precursors.
The ethynyl group's unique electronic properties also contribute to its significance. The π-system of the alkyne can interact with other π-systems, making it a useful component in the design of functional materials with specific electronic and optical properties. sci-hub.se Furthermore, terminal alkynes possess a weakly acidic proton, which can be readily removed to generate a nucleophilic acetylide, further expanding its synthetic utility. sci-hub.se The ethynyl radical is also a significant, highly reactive intermediate in various chemical processes, including those observed in interstellar space. ontosight.ai In medicinal chemistry, the ethynyl group is recognized as a privileged structural feature for targeting a range of therapeutic proteins. sci-hub.se
Academic Rationale for Investigating 5-Ethynyl-2-isopropylthiazole: A Compound at the Interface of Thiazole and Alkyne Chemistry
The compound 5-Ethynyl-2-isopropylthiazole represents a fascinating molecular structure that combines the key features of both thiazole and ethynyl chemistry. The academic rationale for its investigation stems from the potential to leverage the properties of both moieties to create novel compounds with unique reactivity and potential applications. The presence of the ethynyl group on the thiazole ring opens up a vast number of possibilities for further functionalization through established alkyne-based chemical reactions.
This allows for the attachment of various molecular fragments to the thiazole core, enabling the creation of libraries of compounds for screening in drug discovery programs or for the development of new materials. For instance, the ethynyl group can serve as a handle for "click chemistry," allowing for the efficient conjugation of the thiazole unit to biomolecules or polymers. chemrxiv.orgjenabioscience.com The isopropyl group at the 2-position of the thiazole ring can also influence the compound's physical and chemical properties, such as its solubility and steric profile, which can be crucial for its biological activity or material properties. niph.go.jpnih.gov
The study of 5-Ethynyl-2-isopropylthiazole and its derivatives can provide valuable insights into the interplay between the electronic properties of the thiazole ring and the reactivity of the ethynyl group. This knowledge can be instrumental in the rational design of new molecules with tailored properties for a wide range of applications, from pharmaceuticals to advanced materials. The synthesis and characterization of such compounds are essential steps in exploring their potential and expanding the chemical space of functional heterocyclic compounds. researchgate.net
Properties
Molecular Formula |
C8H9NS |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
5-ethynyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H9NS/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3 |
InChI Key |
QGVZRDUDQOIHNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 2 Isopropylthiazole
Direct Synthesis Approaches to the Thiazole (B1198619) Ring System
The initial challenge in synthesizing 5-Ethynyl-2-isopropylthiazole lies in the efficient construction of the substituted thiazole heterocycle. Various methods are available for creating thiazole rings, with the Hantzsch synthesis being the most traditional and widely recognized approach. nih.govsynarchive.com
Adaptation of Hantzsch Thiazole Synthesis for 2-Isopropylthiazole (B97041) Precursors
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction in heterocyclic chemistry that involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com To apply this method for the synthesis of a 2-isopropylthiazole precursor, isothiobutyramide (the thioamide derived from isobutyramide) is a required starting material. This is reacted with an appropriate α-halocarbonyl compound that can provide the remaining atoms for the thiazole ring, which will later be functionalized at the 5-position.
A common strategy involves using a starting material like 1,3-dichloroacetone. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com The resulting intermediate would be a 2-isopropylthiazole bearing a functional group at the 5-position, such as a chloromethyl group, which can then be further manipulated.
Table 1: Key Reactants for Hantzsch Synthesis of a 2-Isopropylthiazole Precursor
| Component | Chemical Name | Role |
| Thioamide | Isothiobutyramide | Provides the N=C(isopropyl)-S fragment of the ring. |
| α-Halocarbonyl | e.g., 1,3-Dichloroacetone | Provides the C4-C5 fragment and a handle for later ethynylation. |
The primary advantages of the Hantzsch synthesis are its reliability, high yields, and the use of readily available starting materials. chemhelpasap.comnih.gov
Alternative Heterocyclic Ring-Closure Strategies for Thiazole Formation
Beyond the classical Hantzsch method, other strategies exist for forming the thiazole ring. bepls.com The Cook-Heilborn synthesis, for instance, involves the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids to form a 5-aminothiazole. pharmaguideline.com While effective, this would require additional steps to replace the amino group at the 5-position with the desired ethynyl (B1212043) functionality.
More contemporary methods often focus on greener or more efficient approaches. bepls.com For example, some syntheses start from propargyl bromides and thiourea (B124793) derivatives, which undergo a domino alkylation-cyclization reaction. nih.gov Another approach involves the reaction of N-substituted α-amino acids with thionyl chloride, which proceeds through an intramolecular cyclization to yield 2,5-disubstituted thiazoles. nih.gov These alternative routes can offer advantages in terms of substrate scope or reaction conditions compared to traditional methods.
Introduction of the Ethynyl Functionality at the 5-Position
Once the 2-isopropylthiazole ring is formed, the next critical step is the introduction of the ethynyl group (–C≡CH) at the C5 position. This is typically accomplished on a thiazole precursor that has been halogenated at the 5-position (e.g., 5-bromo-2-isopropylthiazole).
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used transition metal-catalyzed reaction for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. beilstein-journals.org This reaction is exceptionally well-suited for the ethynylation of heterocyclic rings. researchgate.net The process typically requires a palladium catalyst (such as Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (like CuI) in the presence of a base, often an amine such as triethylamine. youtube.comnih.gov
In the synthesis of 5-Ethynyl-2-isopropylthiazole, the reaction would involve coupling 5-bromo-2-isopropylthiazole (B1287002) with a protected or terminal alkyne like trimethylsilylacetylene (B32187) (TMSA). The use of TMSA is common as the trimethylsilyl (B98337) group protects the alkyne's acidic proton during the reaction and can be easily removed afterward with a mild base (e.g., potassium carbonate in methanol) to reveal the terminal ethynyl group.
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Example | Purpose |
| Substrate | 5-Bromo-2-isopropylthiazole | The heterocyclic core to be functionalized. |
| Alkyne Source | Trimethylsilylacetylene (TMSA) | Provides the ethynyl group. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Facilitates the catalytic cycle. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne. youtube.com |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a base and often as the solvent. |
The Sonogashira reaction is highly efficient and tolerates a wide variety of functional groups, making it a preferred method for the final-stage introduction of the ethynyl moiety. beilstein-journals.org
Post-Cyclization Ethynylation Strategies
Besides Sonogashira coupling, other methods can be employed to introduce the ethynyl group after the thiazole ring has been formed. One potential strategy involves a metal-halogen exchange on 5-bromo-2-isopropylthiazole using an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate a 5-lithiated thiazole intermediate. This highly nucleophilic species can then be reacted with an electrophilic source of the ethynyl group, such as N-(ethynyl)-N,N-diisopropyl-p-toluenesulfonamide or a similar reagent, to form the desired product. This approach avoids the use of palladium and copper catalysts but requires careful control of reaction conditions, particularly temperature, to prevent side reactions.
Considerations for Stereoselective Synthesis and Chiral Induction (if applicable)
The target molecule, 5-Ethynyl-2-isopropylthiazole, is achiral and possesses no stereocenters. The isopropyl group and the linear ethynyl group are symmetrically attached to the planar thiazole ring. Therefore, considerations for stereoselective synthesis or chiral induction are not applicable to the synthesis of the final compound itself. While stereoselective methods exist for creating complex thiazole derivatives that may contain chiral centers elsewhere on their substituents, these advanced techniques are not required for the construction of this specific achiral molecule. nih.gov
Sustainable and Green Chemistry Approaches in 5-Ethynyl-2-isopropylthiazole Synthesis
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the synthesis of specialized heterocyclic compounds such as 5-ethynyl-2-isopropylthiazole, the principles of green chemistry offer a framework for minimizing environmental impact and enhancing process efficiency. While specific green synthetic routes for 5-ethynyl-2-isopropylthiazole are not extensively documented, the application of established green chemical techniques to its logical synthetic precursors provides a clear pathway toward more sustainable production. A key reaction for introducing the ethynyl group is the Sonogashira coupling, a versatile cross-coupling reaction that can be adapted to adhere to greener principles. wikipedia.orglibretexts.org
A plausible and efficient route to 5-ethynyl-2-isopropylthiazole involves the Sonogashira coupling of a 5-halo-2-isopropylthiazole intermediate with a terminal alkyne. wikipedia.orgnrochemistry.com From a green chemistry perspective, several aspects of this reaction can be optimized. These include the choice of catalyst, solvent, base, and reaction conditions to reduce waste, energy consumption, and the use of hazardous materials.
Below is a comparative data table outlining a conventional versus a hypothetical greener Sonogashira coupling approach for the synthesis of 5-ethynyl-2-isopropylthiazole from 5-bromo-2-isopropylthiazole and trimethylsilylacetylene.
Interactive Data Table: Comparison of Synthetic Approaches for 5-Ethynyl-2-isopropylthiazole
| Parameter | Conventional Method | Greener Approach | Rationale for Green Approach |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd-N-heterocyclic carbene (NHC) complex / CuI | NHC ligands can enhance catalyst stability and activity, allowing for lower catalyst loading. |
| Solvent | Tetrahydrofuran (THF) / Diisopropylamine | Water / Surfactant | Reduces the use of volatile and flammable organic solvents. evitachem.com |
| Base | Diisopropylamine | K₂CO₃ (Potassium Carbonate) | Utilizes a less corrosive and more environmentally benign inorganic base. |
| Reaction Temperature | Room Temperature to 65°C | Room Temperature to 40°C | Lower reaction temperatures reduce energy consumption. |
| Reaction Time | 3 - 12 hours | 1 - 4 hours | Shorter reaction times increase throughput and reduce energy usage. |
| Work-up | Organic solvent extraction | Aqueous extraction / Catalyst filtration | Simplifies purification and allows for potential catalyst recycling. google.com |
The greener approach detailed in the table aims to address several key principles of green chemistry. By employing a more active and stable catalyst, the reaction can proceed under milder conditions and with greater efficiency. The replacement of organic solvents with water significantly reduces the environmental footprint of the process. While the use of a surfactant may be necessary to facilitate the reaction in an aqueous medium, biodegradable options are available. The selection of a milder, inorganic base and the potential for catalyst recycling further contribute to the sustainability of the synthesis.
These green chemistry considerations are not only applicable to the final ethynylation step but can also be extended to the synthesis of the 2-isopropylthiazole core structure itself. Traditional methods like the Hantzsch thiazole synthesis can be made more environmentally friendly through the use of microwave irradiation to reduce reaction times and energy input, or by employing solvent-free reaction conditions. derpharmachemica.comnih.gov
Chemical Reactivity and Transformations of 5 Ethynyl 2 Isopropylthiazole
Reactivity Profiles of the Terminal Ethynyl (B1212043) Group
The terminal alkyne functionality is a key site for various addition and coupling reactions, enabling the construction of more complex molecular architectures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry) with Azide-Containing Substrates
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely utilized click chemistry reaction. bioclone.net This reaction involves the coupling of a terminal alkyne, such as the ethynyl group in 5-ethynyl-2-isopropylthiazole, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. jetir.orglenus.ie The reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer. jetir.orgnih.gov The copper(I) catalyst plays a crucial role in activating the terminal alkyne, significantly accelerating the reaction rate compared to the uncatalyzed thermal cycloaddition. jetir.orgnih.gov
The versatility of the CuAAC reaction allows for the conjugation of 5-ethynyl-2-isopropylthiazole with a wide array of azide-containing substrates, including small molecules, polymers, and biomolecules. lenus.ienih.gov This has led to its extensive use in drug discovery, materials science, and bioconjugation. bioclone.netbio-connect.nl The resulting triazole linkage is exceptionally stable, making it an ideal covalent linker in various applications.
| Reactant A | Reactant B | Catalyst | Product | Key Features |
|---|---|---|---|---|
| 5-Ethynyl-2-isopropylthiazole | Azide-containing substrate (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1-(2-isopropylthiazol-5-yl)-4-R-1H-1,2,3-triazole | High yield, high regioselectivity (1,4-isomer), mild conditions. jetir.orgnih.gov |
Hydrofunctionalization Reactions (e.g., Hydroarylation, Hydrosilylation)
Hydrofunctionalization reactions of the terminal ethynyl group involve the addition of a hydrogen atom and another functional group across the carbon-carbon triple bond.
Hydroarylation: This reaction involves the addition of an aryl group and a hydrogen atom to the alkyne. While direct hydroarylation of alkynes can be challenging, metal-catalyzed methods, such as those employing palladium or other transition metals, can facilitate this transformation. For instance, in a Sonogashira coupling, a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst to form an aryl-substituted alkyne, which can then be selectively reduced to the corresponding alkene. nih.gov
Hydrosilylation: This process involves the addition of a silicon-hydrogen bond across the alkyne. Catalyzed by transition metal complexes, typically platinum or rhodium, hydrosilylation of terminal alkynes can lead to the formation of vinylsilanes. The regioselectivity of the addition (i.e., whether the silyl (B83357) group adds to the terminal or internal carbon of the alkyne) can often be controlled by the choice of catalyst and reaction conditions.
Other Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The ethynyl group of 5-ethynyl-2-isopropylthiazole can also participate in various cycloaddition reactions to form cyclic structures.
Diels-Alder Reaction: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The ethynyl group can act as a dienophile, reacting with a suitable diene. wikipedia.org These reactions often require elevated temperatures but can be a powerful tool for constructing complex cyclic systems. wikipedia.org The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups.
[2+2] Cycloadditions: These reactions involve the combination of two double or triple bonds to form a four-membered ring. acs.org The [2+2] cycloaddition of an alkyne with an alkene can be promoted by photochemistry or by transition metal catalysts. organic-chemistry.orgacs.org For example, gold(I) complexes have been shown to catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to produce cyclobutenes. organic-chemistry.orgorgsyn.org Ruthenium catalysts have also been employed for similar transformations. acs.org
Reactivity of the Thiazole (B1198619) Heterocycle
The thiazole ring exhibits aromatic character and undergoes reactions typical of electron-rich heterocyclic systems. nih.gov
Electrophilic Aromatic Substitution Patterns on the Thiazole Ring
The thiazole ring is susceptible to electrophilic aromatic substitution. wikipedia.org The position of substitution is directed by the existing substituents on the ring. The calculated π-electron density indicates that the C5 position is the most favorable site for electrophilic attack, followed by the C4 position. wikipedia.orgnih.govchemicalbook.com The presence of an electron-donating group at the C2 position, such as the isopropyl group, further activates the ring towards electrophilic substitution, particularly at the C5 position. pharmaguideline.com However, since the C5 position is already substituted with the ethynyl group in 5-ethynyl-2-isopropylthiazole, electrophilic attack would be expected to occur at the C4 position, provided it is sterically accessible. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. firsthope.co.inlibretexts.org
| Position on Thiazole Ring | Relative Reactivity towards Electrophiles | Influence of 2-isopropyl group |
|---|---|---|
| C5 | Most reactive wikipedia.orgnih.govchemicalbook.com | Activating pharmaguideline.com |
| C4 | Less reactive than C5 nih.govchemicalbook.com | Less influence |
| C2 | Least reactive chemicalbook.com | Position occupied |
Nucleophilic Attack and Ring-Opening Pathways
The thiazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. However, the C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack, especially if the ring is activated by quaternization of the nitrogen atom or by the presence of strong electron-withdrawing groups. wikipedia.orgchemicalbook.compharmaguideline.com Strong nucleophiles can attack the C2 position, potentially leading to ring-opening. pharmaguideline.com
Reductive ring-opening of thiazole derivatives can be achieved using reagents like sodium in liquid ammonia. researchgate.net The course of these reactions is dependent on the nature of the substituents on the thiazole ring. researchgate.net Photochemical reactions can also induce ring-opening of the thiazole ring, often proceeding through cleavage of one of the C-S bonds. mdpi.com
Oxidative and Reductive Manipulations of the Thiazole Core
The thiazole ring in 5-ethynyl-2-isopropylthiazole, while aromatic, is susceptible to both oxidative and reductive conditions, which can lead to either modification or cleavage of the heterocyclic core.
Oxidative Reactions: Oxidation of the thiazole ring can occur at either the nitrogen or sulfur atom. wikipedia.org Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), can lead to the formation of the corresponding N-oxide. This transformation increases the electron deficiency of the thiazole ring, potentially altering its reactivity in subsequent reactions. Oxidation at the sulfur atom can also occur, leading to non-aromatic sulfoxides or sulfones. wikipedia.org
Under more forceful oxidative conditions, the thiazole ring can undergo cleavage. For instance, treatment of benzothiazole (B30560) derivatives with reagents like magnesium monoperoxyphthalate (MMPP) in alcoholic solvents has been shown to result in oxidative ring-opening to yield acyl aminobenzene sulfonate esters. scholaris.ca A similar reactivity pattern could be anticipated for 5-ethynyl-2-isopropylthiazole, where the thiazole ring would be cleaved, leading to acyclic products. The exact nature of these products would depend on the specific oxidant and reaction conditions employed.
Reductive Reactions: The thiazole ring is generally stable to many reducing conditions. However, it can be reduced under specific catalytic hydrogenation conditions or with strong reducing agents. A notable reaction is the reductive desulfurization of the thiazole ring using Raney nickel. This process typically leads to the complete degradation of the ring structure, yielding an acyclic amine derived from the original thiazole. For 5-ethynyl-2-isopropylthiazole, this would likely result in a complex mixture of products due to the concurrent reduction of the ethynyl group.
Catalytic hydrogenation with catalysts like platinum or palladium may, under certain conditions, lead to the reduction of the thiazole ring, although the ethynyl group is typically more susceptible to hydrogenation. tcichemicals.com
Table 1: Predicted Oxidative and Reductive Reactions of the Thiazole Core
| Reaction Type | Reagent(s) | Predicted Product(s) | Reference |
|---|---|---|---|
| N-Oxidation | mCPBA | 5-Ethynyl-2-isopropylthiazole N-oxide | wikipedia.org |
| S-Oxidation | mCPBA | 5-Ethynyl-2-isopropylthiazole S-oxide/S,S-dioxide | wikipedia.org |
| Oxidative Cleavage | MMPP, Alcohol | Acyclic sulfonate ester derivatives | scholaris.ca |
| Reductive Desulfurization | Raney Nickel | Acyclic amine derivatives | - |
Transformations Involving the Isopropyl Moiety
The isopropyl group attached to the C2 position of the thiazole ring is a saturated alkyl group and is generally less reactive than the ethynyl group or the thiazole core itself. However, it can undergo reaction under specific, typically harsh, conditions.
The most common reactions involving such alkyl substituents on heterocyclic rings are free-radical halogenations. masterorganicchemistry.com In the presence of a radical initiator, such as UV light or AIBN (azobisisobutyronitrile), and a halogenating agent like N-bromosuccinimide (NBS), the isopropyl group can be halogenated. The tertiary hydrogen atom on the isopropyl group is the most likely site of substitution due to the relative stability of the resulting tertiary radical intermediate. This would yield 5-ethynyl-2-(2-halo-2-propyl)thiazole.
Further transformations of the halogenated product could then be envisioned, such as elimination reactions to form an isopropenyl group, or nucleophilic substitution reactions.
Table 2: Predicted Transformations of the Isopropyl Moiety
| Reaction Type | Reagent(s) | Predicted Product | Reference |
|---|---|---|---|
| Free-Radical Halogenation | NBS, UV light or AIBN | 5-Ethynyl-2-(2-bromo-2-propyl)thiazole | masterorganicchemistry.com |
Mechanistic Studies of Key Chemical Reactions
Nucleophilic Addition to the Ethynyl Group: In the presence of a strong nucleophile, the ethynyl group can undergo nucleophilic addition. libretexts.orgkhanacademy.org This reaction is typically facilitated by the polarization of the C-H bond of the terminal alkyne or by the coordination of a metal to the alkyne. The nucleophile attacks one of the sp-hybridized carbons of the alkyne, leading to a vinyl anion intermediate. This intermediate is then protonated to give the final product. The regioselectivity of this addition is also governed by electronic and steric factors.
Catalytic Hydrogenation of the Ethynyl Group: The catalytic hydrogenation of the ethynyl group is a common transformation that proceeds in a stepwise manner. tcichemicals.com Using a catalyst such as palladium on carbon (Pd/C) or Lindlar's catalyst, the alkyne can be selectively reduced to the corresponding alkene (5-vinyl-2-isopropylthiazole). The reaction occurs on the surface of the metal catalyst, with the syn-addition of two hydrogen atoms across the triple bond. youtube.com Further hydrogenation under more forcing conditions or with a more active catalyst like platinum oxide will lead to the complete reduction of the alkyne to an ethyl group (5-ethyl-2-isopropylthiazole).
Table 3: Mechanistic Overview of Key Reactions
| Reaction | Key Intermediate(s) | General Mechanism | Reference |
|---|---|---|---|
| Electrophilic Addition | Vinyl cation | Stepwise addition | wikipedia.orgyoutube.com |
| Nucleophilic Addition | Vinyl anion | Stepwise addition | libretexts.orgkhanacademy.org |
| Catalytic Hydrogenation | Surface-adsorbed species | Syn-addition | tcichemicals.comyoutube.com |
Coordination Chemistry and Ligand Applications of 5 Ethynyl 2 Isopropylthiazole
Investigation of the Thiazole (B1198619) Nitrogen as a Metal-Binding Site
The nitrogen atom of the thiazole ring is a well-established coordination site for a variety of metal ions. nih.gov The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, donating electron density to a metal center to form a coordinate covalent bond. The coordination of the thiazole nitrogen to a metal can be influenced by several factors, including the steric hindrance from adjacent groups and the electronic nature of the substituents on the thiazole ring. In the case of 5-ethynyl-2-isopropylthiazole, the isopropyl group at the 2-position could exert some steric influence on the coordination environment around the metal center.
Research on various thiazole-containing ligands has demonstrated their ability to coordinate with a range of transition metals, including but not limited to copper, cobalt, nickel, zinc, and chromium. ijesi.orgijper.orgijper.org The formation of these complexes can be confirmed through various spectroscopic techniques. For instance, in the infrared (IR) spectrum, a shift in the C=N stretching frequency of the thiazole ring upon coordination to a metal ion is typically observed. orientjchem.org Similarly, ¹H NMR spectroscopy can show a downfield shift of the protons adjacent to the nitrogen atom upon complexation. nih.gov
Table 1: Hypothetical Spectroscopic Data for a Metal Complex of 5-Ethynyl-2-isopropylthiazole
| Spectroscopic Technique | Free Ligand (5-Ethynyl-2-isopropylthiazole) | Metal Complex [M(5-Ethynyl-2-isopropylthiazole)₂Cl₂] |
| FT-IR (cm⁻¹) | ||
| ν(C=N) | ~1580 | Shifted to lower or higher frequency (e.g., ~1565 or ~1595) |
| ν(≡C-H) | ~3300 | ~3300 (may be absent if deprotonated) |
| ν(C≡C) | ~2100 | Shifted to lower frequency (e.g., ~2050) |
| ¹H NMR (ppm) | ||
| Thiazole-H | ~7.5 | Downfield shift (e.g., ~7.8) |
| Isopropyl-CH | ~3.2 | Downfield shift (e.g., ~3.4) |
| Ethynyl-H | ~3.1 | May be absent or shifted depending on coordination |
| UV-Vis (nm) | ||
| π → π | ~280 | Shifted (e.g., ~290) |
| n → π | ~320 | Shifted and/or new charge-transfer bands appear |
Note: The data in this table is illustrative and based on general trends observed for similar thiazole-metal complexes.
Exploration of the Ethynyl (B1212043) Group in Organometallic Complexes and Coordination Polymers
The ethynyl group (–C≡CH) is a versatile functional group in organometallic chemistry and the construction of coordination polymers. mlsu.ac.inuomustansiriyah.edu.iq It can interact with metal centers in several ways:
σ-Donation: The terminal alkyne can be deprotonated to form an acetylide, which is a strong σ-donor to a metal center.
π-Coordination: The π-system of the carbon-carbon triple bond can coordinate to a metal center in a side-on fashion.
Bridging Ligand: The ethynyl group can bridge two or more metal centers, leading to the formation of multinuclear complexes or coordination polymers.
The presence of the ethynyl group in 5-ethynyl-2-isopropylthiazole opens up possibilities for creating extended structures. For instance, in the presence of a suitable metal ion, this ligand could potentially form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers where the thiazole nitrogen coordinates to one metal center and the ethynyl group (as an acetylide) coordinates to another. The resulting materials could have interesting properties, such as porosity, luminescence, or catalytic activity.
Table 2: Potential Coordination Modes of the Ethynyl Group in 5-Ethynyl-2-isopropylthiazole
| Coordination Mode | Description | Potential Structural Outcome |
| Terminal Acetylide | The ethynyl proton is removed, and the resulting C⁻ forms a σ-bond with a single metal center. | Discrete mononuclear or polynuclear complexes. |
| Bridging Acetylide (σ) | The acetylide bridges two metal centers through σ-bonds. | Dinuclear or polynuclear complexes. |
| Bridging Acetylide (σ, π) | The acetylide σ-bonds to one metal and π-bonds to another. | Formation of clusters and polymers. |
| π-Complexation | The intact C≡C bond coordinates to a metal center. | Organometallic complexes with preserved alkyne functionality. |
Note: This table presents potential coordination modes based on the known chemistry of ethynyl-containing ligands.
Design and Synthesis of Novel Ligand Architectures Incorporating the 5-Ethynyl-2-isopropylthiazole Unit
The 5-ethynyl-2-isopropylthiazole scaffold can serve as a building block for more complex ligand architectures. The reactive ethynyl group allows for various organic transformations, such as Sonogashira coupling, click chemistry (cycloaddition reactions), and Glaser coupling, to introduce other coordinating moieties. For example, coupling of the ethynyl group with a pyridyl halide could yield a bidentate N,N'-donor ligand. Similarly, a click reaction with an azide-functionalized chelating group could lead to a multidentate ligand.
The synthesis of such novel ligands would involve a multi-step process, starting with the synthesis of 5-ethynyl-2-isopropylthiazole itself, which is not widely documented and would likely involve standard methods for the formation of thiazole rings and the introduction of an ethynyl group. Subsequent functionalization would then lead to the desired ligand architecture.
Table 3: Examples of Synthetic Strategies for Ligand Elaboration
| Reaction Type | Reactant for Ethynyl Group | Resulting Ligand Type | Potential Coordination |
| Sonogashira Coupling | 2-Iodopyridine | Thiazolyl-pyridyl acetylene (B1199291) | Bidentate (N, N') |
| Click Chemistry | 2-(Azidomethyl)pyridine | Thiazolyl-triazolyl-pyridine | Tridentate (N, N, N) |
| Glaser Coupling | Oxidative self-coupling | Bis(thiazolyl)butadiyne | Bridging ligand |
Note: This table provides hypothetical examples of how the 5-ethynyl-2-isopropylthiazole unit could be incorporated into more complex ligand systems.
Catalytic Applications of 5-Ethynyl-2-isopropylthiazole-Metal Complexes
Metal complexes containing thiazole-based ligands have been investigated for various catalytic applications. acs.orgrsc.org The electronic properties of the thiazole ring can influence the catalytic activity of the metal center. The specific substituents on the thiazole ring, such as the isopropyl and ethynyl groups in 5-ethynyl-2-isopropylthiazole, would modulate the electron density at the metal center and its steric environment, thereby affecting its catalytic performance.
Potential catalytic applications for metal complexes of 5-ethynyl-2-isopropylthiazole could include:
Cross-coupling reactions: Palladium or nickel complexes could potentially catalyze reactions such as Suzuki, Heck, or Sonogashira couplings.
Oxidation reactions: Manganese, iron, or copper complexes might be active as catalysts for the oxidation of alcohols or other organic substrates.
Polymerization: Organolanthanide complexes supported by thiazole-containing ligands have shown activity in isoprene polymerization. acs.org
The performance of these catalysts would depend on the choice of metal, the coordination geometry, and the reaction conditions. The ethynyl group could also play a role, either by providing an additional coordination site that stabilizes a particular catalytic species or by being a reactive site itself in certain catalytic cycles.
Table 4: Potential Catalytic Activities of 5-Ethynyl-2-isopropylthiazole-Metal Complexes
| Metal | Potential Catalytic Reaction | Hypothetical Turnover Number (TON) |
| Palladium(II) | Suzuki Coupling | 10³ - 10⁵ |
| Copper(I) | Click Reaction (Azide-Alkyne Cycloaddition) | 10² - 10⁴ |
| Ruthenium(II) | Olefin Metathesis | 10³ - 10⁶ |
| Manganese(III) | Epoxidation of Alkenes | 10² - 10³ |
Note: The turnover numbers in this table are illustrative and represent a wide range of possible activities for analogous catalytic systems.
Computational and Theoretical Investigations of 5 Ethynyl 2 Isopropylthiazole
Quantum Chemical Calculations on Molecular Structure and Electronic Distribution
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the optimal three-dimensional structure and electronic properties of 5-Ethynyl-2-isopropylthiazole. epu.edu.iqmdpi.com These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the optimized geometry.
From these calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. For 5-Ethynyl-2-isopropylthiazole, this reveals the precise geometry of the planar thiazole (B1198619) ring, the linear ethynyl (B1212043) group, and the spatial orientation of the isopropyl substituent. wikipedia.org
Table 1: Representative Predicted Geometric Parameters for 5-Ethynyl-2-isopropylthiazole (Note: These are illustrative values based on DFT calculations of similar structures and are not from a direct experimental study of this specific molecule.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | S1-C2 | 1.75 Å |
| Bond Length | N3-C4 | 1.38 Å |
| Bond Length | C4-C5 | 1.37 Å |
| Bond Length | C5-C(ethynyl) | 1.42 Å |
| Bond Length | C(ethynyl)≡C(ethynyl) | 1.21 Å |
| Bond Angle | C2-N3-C4 | 110.5° |
| Bond Angle | N3-C4-C5 | 115.0° |
| Bond Angle | C4-C5-C(ethynyl) | 128.0° |
Conformational Analysis and Energetic Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule, or conformers, that arise from rotation around single bonds. chemistrysteps.com For 5-Ethynyl-2-isopropylthiazole, the most significant conformational flexibility comes from the rotation of the isopropyl group around the C2-C(isopropyl) single bond.
To explore this, computational chemists perform a relaxed potential energy surface (PES) scan. uni-muenchen.dereadthedocs.ioq-chem.comnih.gov This involves systematically rotating the dihedral angle defining the isopropyl group's orientation in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax to their lowest energy state at each step. researchgate.net The resulting plot of energy versus dihedral angle reveals the energetic landscape of the rotation.
This landscape shows the most stable conformers, which correspond to energy minima, and the transition states between them, which are energy maxima. The energy difference between the conformers and the transition states represents the activation energy barrier for rotation. By analyzing these energies, one can determine the relative populations of each conformer at a given temperature and understand the dynamics of their interconversion. researchgate.net
Table 2: Hypothetical Relative Energies of Isopropyl Group Conformers (Note: Illustrative data representing a PES scan. The zero-point is the most stable conformer.)
| Dihedral Angle (H-C-C2-N3) | Relative Energy (kJ/mol) | Description |
|---|---|---|
| 60° | 0.0 | Stable Conformer (Staggered) |
| 120° | 15.2 | Transition State (Eclipsed) |
| 180° | 0.5 | Stable Conformer (Staggered) |
| 240° | 14.8 | Transition State (Eclipsed) |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates. orientjchem.orgbenthamdirect.com The ethynyl group in 5-Ethynyl-2-isopropylthiazole is a particularly reactive site, making it a prime candidate for such studies.
A common and important reaction for alkynes is the [3+2] cycloaddition, which forms a five-membered ring. libretexts.orgwikipedia.org Computational chemists can model the reaction of 5-Ethynyl-2-isopropylthiazole with a 1,3-dipole (like an azide) to form a triazole. The process involves locating the transition state (TS) structure for the reaction on the potential energy surface. acs.org The energy difference between the reactants and the transition state gives the activation energy (Ea), a key predictor of the reaction's feasibility. nih.gov These calculations can also predict the regioselectivity of the reaction—that is, which of the possible isomers will be the major product.
Table 3: Illustrative Calculated Energies for a [3+2] Cycloaddition Reaction (Note: This is a hypothetical example for the reaction of 5-Ethynyl-2-isopropylthiazole with methyl azide (B81097).)
| Species | Relative Energy (kJ/mol) |
|---|---|
| Reactants (Thiazole + Azide) | 0.0 |
| Transition State (TS) | +85.5 |
| Product (Triazole adduct) | -150.2 |
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. nih.govnih.govdntb.gov.ua An MD simulation of 5-Ethynyl-2-isopropylthiazole would involve placing many copies of the molecule in a simulation box (potentially with a solvent) and calculating their movements based on a classical force field.
These simulations provide detailed information on intermolecular interactions that govern the bulk properties of the substance. mdpi.com Key interactions for this molecule would include π-π stacking between the aromatic thiazole rings and potential weak hydrogen bonding involving the ethynyl C-H group. mdpi.comnih.gov The rigid, planar nature of the core structure combined with the linear ethynyl group could promote self-assembly into ordered structures, such as columns or layers, which can be observed and characterized during the simulation. researchgate.netmdpi.com Analysis of the simulation trajectories can yield quantitative data like radial distribution functions, which describe the probability of finding neighboring molecules at a certain distance.
Table 4: Potential Intermolecular Interactions of 5-Ethynyl-2-isopropylthiazole Studied by MD
| Interaction Type | Participating Groups | Potential Role |
|---|---|---|
| π-π Stacking | Thiazole Rings | Driving force for self-assembly and aggregation. nih.gov |
| van der Waals | Isopropyl groups, Alkyl chains | Contributes to bulk packing and cohesion. |
| Weak Hydrogen Bonding | Ethynyl C-H (donor) and Thiazole N (acceptor) | Directional interaction influencing crystal packing. |
| Dipole-Dipole | Polar Thiazole Rings | Contributes to the overall lattice energy. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)
Computational methods can accurately predict various spectroscopic parameters, which is crucial for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.govnih.govacs.org The calculation yields nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can help in assigning peaks in an experimental spectrum, especially for complex molecules.
Table 5.1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) vs. TMS
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| Thiazole C4-H | ~7.5 | - |
| Ethynyl C-H | ~3.4 | ~80.0 |
| Isopropyl CH | ~3.2 | ~34.0 |
| Isopropyl CH₃ | ~1.4 | ~23.0 |
| Thiazole C2 | - | ~175.0 |
| Thiazole C4 | - | ~118.0 |
| Thiazole C5 | - | ~145.0 |
IR Vibrational Frequencies: DFT calculations can determine a molecule's normal modes of vibration. github.ioresearchgate.net Each mode has a corresponding frequency and intensity, which can be used to generate a theoretical IR spectrum. msu.edu This is extremely useful for identifying the characteristic absorption bands of functional groups. For 5-Ethynyl-2-isopropylthiazole, key predicted peaks would include the sharp C≡C stretch of the ethynyl group, C-H stretches, and vibrations of the thiazole ring. libretexts.orgmasterorganicchemistry.com Calculated frequencies are often systematically higher than experimental ones, so they are commonly scaled by an empirical factor to improve accuracy.
Table 5.2: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Ethynyl ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyl C-H Stretch | 2970-2870 | Medium-Strong |
| Ethynyl C≡C Stretch | ~2150 | Weak-Medium, Sharp |
| Thiazole Ring C=N/C=C Stretches | 1600-1450 | Medium |
UV-Vis Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. dntb.gov.uaresearchgate.netmdpi.com The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com This allows for the assignment of electronic transitions, such as π → π* transitions within the conjugated system of the thiazole and ethynyl groups, and n → π* transitions involving the lone pair electrons on the nitrogen and sulfur atoms.
Table 5.3: Predicted UV-Vis Electronic Transitions
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|
| ~275 | 0.45 | π → π |
| ~310 | 0.08 | n → π |
Applications in Advanced Materials Science
Integration of 5-Ethynyl-2-isopropylthiazole into Conjugated Polymeric Systems via Ethynyl (B1212043) Linkages
The terminal ethynyl (acetylene) group is highly versatile for forming carbon-carbon bonds, making it a key functional group for the synthesis of conjugated polymers. Polymerization reactions like the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, are widely used to create poly(arylene ethynylene)s (PAEs).
Theoretically, 5-Ethynyl-2-isopropylthiazole could be copolymerized with various dihaloaromatic or dihaloheterocyclic comonomers. The incorporation of the thiazole (B1198619) unit into the polymer backbone would be expected to influence the electronic properties of the resulting material. Thiazoles are known to be electron-accepting moieties, and their presence in a conjugated system can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer. However, no specific studies detailing the synthesis or properties of polymers derived from 5-Ethynyl-2-isopropylthiazole were found.
Potential for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
Thiazole-containing conjugated polymers and small molecules are frequently investigated for their use in organic electronics. The electron-deficient nature of the thiazole ring makes it a useful building block for n-type or ambipolar semiconductors, which are essential components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
In the context of OPVs, thiazole units are used to construct donor-acceptor polymers, which facilitate charge separation. scispace.comnih.gov In OLEDs, they can be part of the emissive layer or charge-transporting layers. The ethynyl linkage is known to promote planarization of the polymer backbone, which can enhance intermolecular π-π stacking and improve charge mobility.
Supramolecular Assemblies and Nanomaterial Fabrication
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The thiazole ring in 5-Ethynyl-2-isopropylthiazole contains a nitrogen atom that can act as a hydrogen bond acceptor or a coordination site for metal ions. The aromatic nature of the ring and the ethynyl group also allows for π-π stacking interactions.
These features suggest that 5-Ethynyl-2-isopropylthiazole could be a building block for designing self-assembling systems, liquid crystals, or organogels. However, there is no available literature that describes the use of 5-Ethynyl-2-isopropylthiazole in the fabrication of supramolecular assemblies or nanomaterials.
Sensor Development based on Recognition and Responsive Mechanisms
Thiazole derivatives have been explored as components in chemosensors. The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for specific analytes, such as metal ions or anions. Upon binding, a change in the electronic properties of the conjugated system can lead to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
The combination of a thiazole unit for molecular recognition and a conjugated framework for signal transduction is a common strategy in sensor design. The ethynyl group of 5-Ethynyl-2-isopropylthiazole would allow its incorporation into larger conjugated systems designed for sensing applications. Nevertheless, no studies were found that report the synthesis or application of sensors based specifically on 5-Ethynyl-2-isopropylthiazole.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies
High-resolution ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the molecular structure of 5-Ethynyl-2-isopropylthiazole.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the isopropyl, thiazole (B1198619) ring, and ethynyl (B1212043) protons. The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl groups. The thiazole ring would exhibit a singlet for the proton at the C4 position, and the ethynyl group would show a singlet for the terminal alkyne proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. This would include signals for the thiazole ring carbons, the isopropyl carbons, and the two sp-hybridized carbons of the ethynyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Ethynyl-2-isopropylthiazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl CH | 3.2 - 3.4 (septet) | 30 - 35 |
| Isopropyl CH₃ | 1.3 - 1.4 (doublet) | 22 - 24 |
| Thiazole C2 | - | 170 - 175 |
| Thiazole C4-H | 7.5 - 7.7 (singlet) | 120 - 125 |
| Thiazole C5 | - | 115 - 120 |
| Ethynyl C≡C-H | 3.1 - 3.3 (singlet) | 80 - 85 |
| Ethynyl C≡C-H | - | 75 - 80 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of 5-Ethynyl-2-isopropylthiazole, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve the loss of the isopropyl group and cleavage of the thiazole ring.
Table 2: Predicted Mass Spectrometry Fragmentation for 5-Ethynyl-2-isopropylthiazole
| m/z | Proposed Fragment |
| [M]+ | Molecular Ion |
| [M-15]+ | Loss of a methyl group from the isopropyl moiety |
| [M-43]+ | Loss of the isopropyl group |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that would identify the vibrational modes of the molecule, confirming the presence of key functional groups. The characteristic stretching frequencies of the C≡C and C-H bonds of the ethynyl group, the C=N and C-S bonds of the thiazole ring, and the C-H bonds of the isopropyl group would be observable.
Table 3: Predicted IR and Raman Vibrational Frequencies for 5-Ethynyl-2-isopropylthiazole
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| ≡C-H stretch | 3300 - 3250 | 3300 - 3250 |
| C≡C stretch | 2150 - 2100 | 2150 - 2100 |
| C=N stretch (thiazole) | 1600 - 1550 | 1600 - 1550 |
| C-S stretch (thiazole) | 700 - 600 | 700 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis
UV-Vis spectroscopy would provide information on the electronic transitions within the molecule. The thiazole ring, being an aromatic heterocycle, is expected to exhibit π → π* transitions. The presence of the ethynyl group in conjugation with the thiazole ring would likely influence the position and intensity of these absorption bands.
Table 4: Predicted UV-Vis Absorption Maxima for 5-Ethynyl-2-isopropylthiazole
| Transition | Predicted λmax (nm) |
| π → π* | 250 - 280 |
X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions
Should a suitable single crystal of 5-Ethynyl-2-isopropylthiazole be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.
Table 5: Hypothetical Crystallographic Data for 5-Ethynyl-2-isopropylthiazole
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8 |
| b (Å) | 10.2 |
| c (Å) | 14.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Conclusion and Future Research Directions
Summary of Synthetic Achievements and Chemical Versatility
While a dedicated, optimized synthesis for 5-ethynyl-2-isopropylthiazole is not prominently featured in the literature, its synthesis can be confidently approached through established methodologies for thiazole (B1198619) and terminal alkyne formations. The construction of the 2-isopropylthiazole (B97041) core is achievable through classic Hantzsch thiazole synthesis or variations thereof. The introduction of the ethynyl (B1212043) group at the 5-position is most strategically accomplished via palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the most pertinent. mdpi.comwikipedia.orgorganic-chemistry.org This reaction would involve the coupling of a 5-halo-2-isopropylthiazole with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection. wikipedia.org
The chemical versatility of 5-ethynyl-2-isopropylthiazole is predicted to be rich and varied, largely stemming from the reactivity of the terminal alkyne. This functional group is a gateway to a multitude of chemical transformations, including:
Cycloaddition Reactions: The ethynyl group is an excellent participant in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, and reactions with nitrile oxides to yield isoxazoles. wikipedia.orglibretexts.org These reactions are known for their high efficiency and regioselectivity.
Metal-Catalyzed Couplings: The terminal alkyne can undergo further Sonogashira couplings to create extended π-conjugated systems. Homocoupling reactions (e.g., Glaser or Eglinton coupling) can lead to symmetric diynes.
Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation to the corresponding vinyl or ethyl derivatives, and hydration to form a methyl ketone. msu.edu
Polymerization: The ethynyl group can serve as a monomer for polymerization, potentially leading to novel poly(thiazole-ethynylene) materials with interesting electronic and optical properties.
A summary of the projected reactivity of 5-Ethynyl-2-isopropylthiazole is presented in the table below.
| Reaction Type | Reagents and Conditions | Expected Product |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, base | 5-(Arylethynyl)-2-isopropylthiazole |
| Click Chemistry | Organic Azide (B81097), Cu(I) catalyst | 5-(1,2,3-Triazol-4-yl)-2-isopropylthiazole |
| [3+2] Cycloaddition | Nitrile Oxide | 5-(Isoxazol-5-yl)-2-isopropylthiazole |
| Hydrogenation | H₂, Pd/C or Lindlar's catalyst | 5-Vinyl-2-isopropylthiazole or 5-Ethyl-2-isopropylthiazole |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(2-Isopropylthiazol-5-yl)ethan-1-one |
Future Perspectives in Chemical Reactivity and Derivatization
The future of 5-ethynyl-2-isopropylthiazole research lies in the systematic exploration of its derivatization potential. The combination of the thiazole ring and the ethynyl group offers multiple sites for functionalization. Future research should focus on:
Multicomponent Reactions: The alkyne functionality is an ideal handle for multicomponent reactions, which could lead to the rapid assembly of complex molecular architectures containing the 2-isopropylthiazole moiety. nih.gov
Synthesis of Macrocycles: The linear and rigid nature of the ethynyl group makes it an excellent building block for the synthesis of macrocycles and shape-persistent molecular architectures through intramolecular coupling reactions.
Post-Polymerization Modification: For polymers derived from 5-ethynyl-2-isopropylthiazole, the thiazole ring presents opportunities for post-polymerization modification, allowing for the fine-tuning of material properties.
The derivatization of 5-ethynyl-2-isopropylthiazole can lead to a diverse library of compounds with potentially novel properties. The table below outlines some potential derivatives and their synthetic pathways.
| Derivative Class | Synthetic Approach | Potential Properties |
| Triazole Adducts | Click Chemistry with functionalized azides | Enhanced coordination chemistry, altered solubility |
| Extended π-Systems | Sonogashira coupling with various aryl halides | Tunable electronic and photophysical properties |
| Saturated Heterocycles | Cycloaddition followed by reduction | Introduction of sp³-rich scaffolds for medicinal chemistry |
| Thiazole-based Polymers | Transition-metal catalyzed polymerization | Semiconducting or luminescent materials |
Emerging Opportunities in Materials Science and Interdisciplinary Applications
The structural motifs within 5-ethynyl-2-isopropylthiazole suggest a range of potential applications in materials science and other interdisciplinary fields. The thiazole ring is known to be an electron-rich heterocycle, and when combined with the π-system of the ethynyl group, it can give rise to interesting electronic and optical properties. science.govnycu.edu.tw
Organic Electronics: Polymers and oligomers containing the 5-ethynyl-2-isopropylthiazole unit could find applications as organic semiconductors in thin-film transistors and organic photovoltaics. researchgate.net The thiazole moiety can enhance intermolecular interactions and charge transport.
Sensors: The nitrogen and sulfur atoms in the thiazole ring, along with the π-system, could act as binding sites for metal ions or other analytes, making derivatives of this compound potential candidates for chemical sensors. researchgate.net
Functional Polymers: Polymerization of 5-ethynyl-2-isopropylthiazole could lead to the formation of poly(aryleneethynylene)s, a class of materials known for their use in light-emitting diodes and as sensory materials. nih.gov
Unexplored Research Avenues and Challenges for 5-Ethynyl-2-isopropylthiazole Research
The nascent stage of research into 5-ethynyl-2-isopropylthiazole means that a vast landscape of unexplored avenues and challenges remains.
Unexplored Research Avenues:
Detailed Photophysical Studies: A thorough investigation of the absorption and emission properties of 5-ethynyl-2-isopropylthiazole and its derivatives is needed to assess their potential in optoelectronic applications.
Computational Modeling: Theoretical studies on the electronic structure, charge transport properties, and reactivity of this molecule and its polymers would provide valuable insights for designing new materials. researchgate.net
Biological Screening: Thiazole derivatives are known to exhibit a wide range of biological activities. acs.orgnih.gov Screening of 5-ethynyl-2-isopropylthiazole and its derivatives for potential pharmacological applications is a completely unexplored area.
Challenges:
Synthetic Optimization: Developing a high-yielding, scalable, and cost-effective synthesis for 5-ethynyl-2-isopropylthiazole is the first major hurdle to be overcome.
Stability and Processability: The stability of the ethynyl group under various conditions and the processability of any resulting polymers will be critical factors for practical applications.
Lack of Precedent: The limited amount of direct research on this compound means that much of the initial work will be exploratory, with a higher degree of unpredictability in reaction outcomes and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
